An In-depth Technical Guide to 3-(Piperazin-2-yl)phenol: Properties, Synthesis, and Analytical Characterization
An In-depth Technical Guide to 3-(Piperazin-2-yl)phenol: Properties, Synthesis, and Analytical Characterization
A Note to the Researcher: Direct experimental data for 3-(Piperazin-2-yl)phenol (CAS 773795-54-3) is notably scarce in publicly available scientific literature.[1] This guide has been constructed by leveraging data from its closely related isomers, 3-(piperazin-1-yl)phenol and 2-(piperazin-1-yl)phenol, alongside established principles of organic chemistry, predictive modeling, and general knowledge of the phenolic piperazine scaffold. This approach provides a robust, albeit theoretical, framework for researchers and drug development professionals. All predicted data should be confirmed with empirical studies.
Introduction: The Phenolic Piperazine Scaffold
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, valued for its ability to impart desirable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[2] When coupled with a phenolic group, the resulting scaffold presents a unique combination of a hydrogen bond donor/acceptor (phenol) and a basic, ionizable center (piperazine), making it a pharmacologically attractive core.[3][4][5] These compounds often interact with monoamine neurotransmitter systems, leading to applications in areas like antidepressants, anxiolytics, and antipsychotics.[5][6] 3-(Piperazin-2-yl)phenol, as a specific isomer, is of interest for its potential to form unique interactions with biological targets due to the substitution on the carbon atom of the piperazine ring, introducing a chiral center and distinct conformational possibilities compared to its N-substituted counterparts.
Physicochemical Properties
While specific experimental data for 3-(Piperazin-2-yl)phenol is limited, we can infer its properties by comparison with its isomers and through computational predictions.
General Properties
| Property | 3-(Piperazin-2-yl)phenol (Target) | 3-(Piperazin-1-yl)phenol (Isomer) | 2-(Piperazin-1-yl)phenol (Isomer) |
| CAS Number | 773795-54-3[1] | 59817-32-2[7][8] | 1011-17-2[4][9][10] |
| Molecular Formula | C₁₀H₁₄N₂O[1] | C₁₀H₁₄N₂O[7][8] | C₁₀H₁₄N₂O[4][9][10] |
| Molecular Weight | 178.23 g/mol [1] | 178.24 g/mol [7] | 178.23 g/mol [9][10] |
| Appearance | Predicted: White to off-white solid | White crystalline powder[3] | Cream to brown powder or lumps[9] |
Predicted and Comparative Physicochemical Data
| Property | 3-(Piperazin-2-yl)phenol (Predicted) | 3-(Piperazin-1-yl)phenol (Experimental) | 2-(Piperazin-1-yl)phenol (Experimental) |
| Melting Point | N/A | 205-208 °C[7][11] | 122-128 °C[9] |
| Boiling Point | > 300 °C (Predicted) | N/A | N/A |
| pKa | Phenolic OH: ~10; Piperazine NHs: ~6 and ~9.5 | N/A | N/A |
| LogP | ~1.2 (Predicted) | N/A | N/A |
| Solubility | Soluble in polar organic solvents and aqueous acid. | Soluble in acid, alkali, and some organic solvents.[3] | Soluble in various organic solvents.[4] |
Predictions are based on Quantitative Structure-Activity Relationship (QSAR) models and comparative analysis with isomers.[12][13][14][15][16]
Synthesis of 3-(Piperazin-2-yl)phenol
The synthesis of 2-substituted piperazines can be challenging. A plausible synthetic route to 3-(Piperazin-2-yl)phenol would likely start from an appropriate α-amino acid precursor, allowing for the establishment of the desired stereochemistry at the C2 position of the piperazine ring.
Conceptual Synthetic Workflow
A potential synthetic approach involves the construction of the piperazine ring from a chiral diamine precursor, which can be derived from an amino acid.
Caption: Conceptual synthetic pathway to 3-(Piperazin-2-yl)phenol.
Key Synthetic Considerations
-
Orthogonal Protecting Groups: The use of different, selectively removable protecting groups on the two nitrogen atoms of the piperazine precursor is crucial for controlled synthesis and subsequent derivatization.[17]
-
Stereochemical Control: Starting with an enantiomerically pure α-amino acid is essential for obtaining a stereochemically defined final product.
-
Ring Closure Strategy: Various methods for piperazine ring formation have been reported, including reductive amination of dioximes and palladium-catalyzed cyclizations.[2][18] The choice of method will depend on the specific precursor and desired yield.
Analytical and Characterization Protocols
Proper characterization of 3-(Piperazin-2-yl)phenol is critical to confirm its identity and purity. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of piperazine derivatives. Due to the lack of a strong chromophore in the piperazine moiety itself, derivatization is often necessary for sensitive UV detection, especially for trace analysis.[19][20]
Protocol: Purity Analysis by RP-HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[19]
-
Detection: UV at 270 nm (for the phenol moiety).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phases).
Rationale: The C18 column provides good retention for the moderately polar analyte. The acidic mobile phase ensures that the piperazine nitrogens are protonated, leading to sharp peak shapes. A gradient elution is used to ensure the timely elution of the compound while separating it from potential impurities.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for this class of molecules.
Expected Fragmentation Pattern:
-
[M+H]⁺: 179.12
-
Loss of the phenolic side chain.
-
Fragmentation of the piperazine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
Predicted ¹H NMR Shifts (in DMSO-d₆):
-
Aromatic Protons: 6.5 - 7.2 ppm (multiplets).
-
Piperazine Ring Protons: 2.5 - 3.5 ppm (complex multiplets).
-
NH and OH Protons: Broad signals, chemical shift dependent on concentration and temperature.
Rationale: The chemical shifts are predicted based on the known spectra of similar structures.[21][22][23] Computational NMR prediction tools can provide more precise estimations.
Experimental Workflow for Characterization
Caption: Workflow for the analytical characterization of 3-(Piperazin-2-yl)phenol.
Pharmacological Context and Potential Applications
The combination of a phenol and a piperazine moiety suggests several potential pharmacological activities.
-
Central Nervous System (CNS) Activity: Piperazine derivatives are well-known for their interactions with various neurotransmitter receptors, including serotonin and dopamine receptors.[6][24] The phenolic hydroxyl group can participate in key hydrogen bonding interactions with receptor binding sites.
-
Antioxidant Properties: Phenolic compounds are known for their ability to scavenge free radicals, which could impart antioxidant activity to the molecule.[25][26]
-
Drug Development Intermediate: 3-(Piperazin-2-yl)phenol serves as a versatile scaffold for further chemical modification at the nitrogen atoms of the piperazine ring, allowing for the synthesis of a library of compounds for structure-activity relationship (SAR) studies.[4][27]
Safety and Handling
-
3-(piperazin-1-yl)phenol: May be toxic if swallowed and can cause severe skin burns and eye damage.[11]
-
2-(piperazin-1-yl)phenol: Also reported to be toxic if swallowed and to cause severe skin burns and eye damage.[28]
General Precautions:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
3-(Piperazin-2-yl)phenol represents an intriguing but understudied molecule within the pharmacologically significant class of phenolic piperazines. This guide provides a comprehensive theoretical framework for its physical and chemical properties, plausible synthetic strategies, and robust analytical characterization methods, based on data from its isomers and established chemical principles. Further empirical research is necessary to validate these predictions and fully explore the therapeutic potential of this compound.
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